molecular formula C8H14N2O B13198717 1-(Piperazin-1-yl)but-3-en-2-one

1-(Piperazin-1-yl)but-3-en-2-one

Cat. No.: B13198717
M. Wt: 154.21 g/mol
InChI Key: KGFNCEVZZDDBTR-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)but-3-en-2-one is an organic compound that features a piperazine ring attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperazin-1-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with but-3-en-2-one under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-(Piperazin-1-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a piperazine ring with a butenone moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-piperazin-1-ylbut-3-en-2-one

InChI

InChI=1S/C8H14N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h2,9H,1,3-7H2

InChI Key

KGFNCEVZZDDBTR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CN1CCNCC1

Origin of Product

United States

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